molecular formula C14H11N3O2S B7470044 Pyridine-3-sulfonic acid quinolin-8-ylamide

Pyridine-3-sulfonic acid quinolin-8-ylamide

Cat. No. B7470044
M. Wt: 285.32 g/mol
InChI Key: FJXXTBQLGLUVMS-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 14 general procedure 26, pyridine-3-sulfonyl chloride hydrochloride (0.30 g, 1.39 mmol), 8-aminoquinoline (0.20 g, 1.39 mmol) in pyridine (0.56 ml, 6.94 mmol) gave the title compound (70 mg, 18%) after trituration from MeOH.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:3]=1.[NH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2.N1C=CC=CC=1>CO>[N:21]1[C:22]2[C:17](=[CH:16][CH:15]=[CH:14][C:13]=2[NH:12][S:8]([C:4]2[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=2)(=[O:10])=[O:9])[CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Four
Name
Quantity
0.56 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)NS(=O)(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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